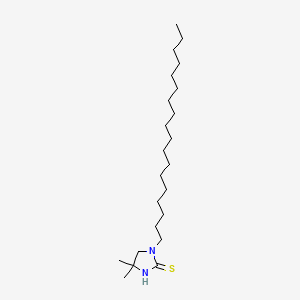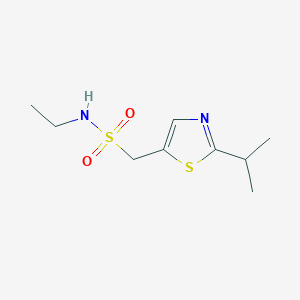
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol is a chemical compound that features a phenol group attached to a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-methyl-1H-1,2,4-triazole under specific conditionsThis method is efficient and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. These processes often utilize metal-free conditions to minimize environmental impact and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Applications De Recherche Scientifique
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with biochemical pathways. The triazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)phenol
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
- 3-nitro-1H-1,2,4-triazol-1-yl derivatives
Uniqueness
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to other triazole derivatives .
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
4-(3-methyl-1,2,4-triazol-1-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-7-10-6-12(11-7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |
Clé InChI |
WVUZLRQIWWGTSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=N1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


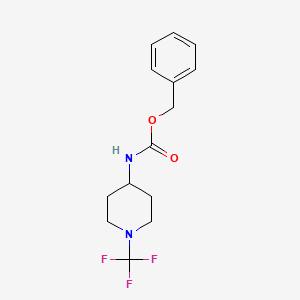
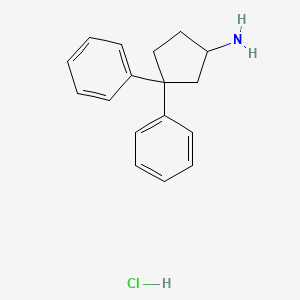
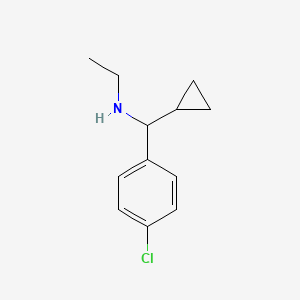
![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)
![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)
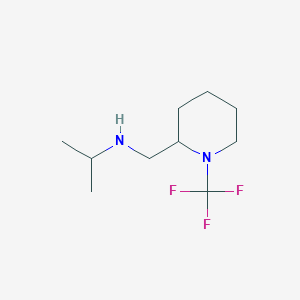

![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
